Cas no 16238-56-5 (Benz[a]anthracene,7-(bromomethyl)-12-methyl-)

Benz[a]anthracene,7-(bromomethyl)-12-methyl- structure
16238-56-5 structure
Product Name:Benz[a]anthracene,7-(bromomethyl)-12-methyl-
Numero CAS:16238-56-5
MF:C20H15Br
MW:335.237104654312
CID:187594
PubChem ID:27767
Update Time:2025-04-19

Benz[a]anthracene,7-(bromomethyl)-12-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benz[a]anthracene,7-(bromomethyl)-12-methyl-
    • 7-(bromomethyl)-12-methylbenzo[a]anthracene
    • Benz(a)anthracene, 7-bromomethyl-12-methyl.
    • 7-(Bromomethyl)-12-methylbenz(a)anthracene
    • 7-(bromomethyl)-12-methyltetraphene
    • 7-Brommethyl-12-methyl-benz< a> anthracen
    • 7-BROMOMETHYL-12-METHYLBENZ(A)ANTHRACENE
    • 7-bromomethyl-12-methylbenz[a]anthracene
    • 7-Bromomethyl-12-methylbenzanthracen
    • 7-Bromomethyl-12-methylbenzanthracene
    • Benz(a)anthracene, 7-bromomethyl-12-methyl-
    • BRN 2056479
    • CCRIS 824
    • ICR 502
    • DTXSID3024651
    • Q27109355
    • 16238-56-5
    • 7-(Bromomethyl)-12-methylbenzo[b]phenanthrene
    • 7-BrMe-12-MeBA
    • Benz(a)anthracene, 7-(bromomethyl)-12-methyl-
    • 7-(BROMOMETHYL)-12-METHYLBENZ[A]ANTHRACENE
    • CHEBI:20787
    • OB11678893
    • BROMOMETHYL-12-METHYLBENZ(A)ANTHRACENE, 7-
    • 7-bromomethyl-12-methyltetraphene
    • UNII-OB11678893
    • Inchi: 1S/C20H15Br/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,12H2,1H3
    • Chiave InChI: IBWBDNBSIFGSLW-UHFFFAOYSA-N
    • Sorrisi: BrCC1C2C=CC=CC=2C(C)=C2C3C=CC=CC=3C=CC2=1

Proprietà calcolate

  • Massa esatta: 334.03575
  • Massa monoisotopica: 334.035713
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 365
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 1.3419 (rough estimate)
  • Punto di ebollizione: 391.41°C (rough estimate)
  • Punto di infiammabilità: 258.5°C
  • Indice di rifrazione: 1.6000 (estimate)
  • PSA: 0
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